molecular formula C12H8BrFZn B14881885 3-(3-Fluorophenyl)phenylZinc bromide

3-(3-Fluorophenyl)phenylZinc bromide

Cat. No.: B14881885
M. Wt: 316.5 g/mol
InChI Key: LADREVRXUADPNO-UHFFFAOYSA-M
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Description

3-(3-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)phenylzinc bromide typically involves the reaction of 3-bromofluorobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The general reaction scheme is as follows:

3-Bromofluorobenzene+Zinc3-(3-Fluorophenyl)phenylzinc bromide\text{3-Bromofluorobenzene} + \text{Zinc} \rightarrow \text{this compound} 3-Bromofluorobenzene+Zinc→3-(3-Fluorophenyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(3-Fluorophenyl)phenylzinc bromide is used in various scientific research applications, including:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the modification of biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. The fluorine atom on the phenyl ring enhances the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylzinc bromide: Similar in structure but lacks the additional phenyl group.

    4-Fluorophenylzinc bromide: The fluorine atom is positioned differently on the phenyl ring, affecting its reactivity.

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains an additional morpholino group, which alters its chemical properties.

Uniqueness

3-(3-Fluorophenyl)phenylzinc bromide is unique due to the presence of both a fluorine atom and an additional phenyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C12H8BrFZn

Molecular Weight

316.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-phenylbenzene

InChI

InChI=1S/C12H8F.BrH.Zn/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1

InChI Key

LADREVRXUADPNO-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)C2=CC(=CC=C2)F.[Zn+]Br

Origin of Product

United States

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